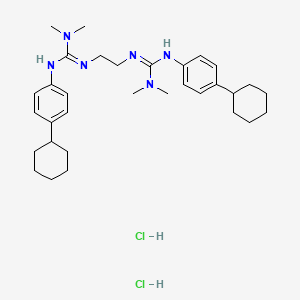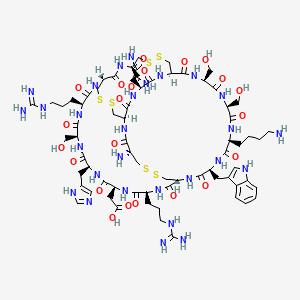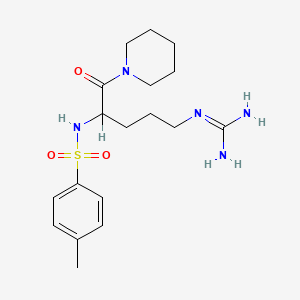
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is a complex organic compound that features a guanidino group, a piperidine ring, and a toluenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide typically involves multiple steps. One common method includes the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents, with coupling reagents or metal-catalyzed guanidylation . S-methylisothiourea is also an efficient guanidylating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures consistency and scalability.
化学反応の分析
Types of Reactions
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide can undergo various chemical reactions, including:
Oxidation: The guanidino group can be oxidized under specific conditions.
Reduction: Reduction reactions may target the piperidine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its role in enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide involves its interaction with molecular targets through hydrogen bonding and ion pairing. The guanidinium group plays a crucial role in recognizing and binding anions, which is essential for its biological activity . This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Guanidino-1-butanol: Shares the guanidino group but differs in the overall structure.
N-[(1S)-4-Guanidino-1-[(4-nitrophenyl)carbamoyl]butyl]benzamide: Similar in having a guanidino group but with different substituents.
Uniqueness
N-(4-Guanidino-1-(piperidinocarbonyl)butyl)-p-toluenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it valuable in research and potential therapeutic applications.
特性
CAS番号 |
109006-07-7 |
|---|---|
分子式 |
C18H29N5O3S |
分子量 |
395.5 g/mol |
IUPAC名 |
2-[4-[(4-methylphenyl)sulfonylamino]-5-oxo-5-piperidin-1-ylpentyl]guanidine |
InChI |
InChI=1S/C18H29N5O3S/c1-14-7-9-15(10-8-14)27(25,26)22-16(6-5-11-21-18(19)20)17(24)23-12-3-2-4-13-23/h7-10,16,22H,2-6,11-13H2,1H3,(H4,19,20,21) |
InChIキー |
HDZKBNCFIRMYSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


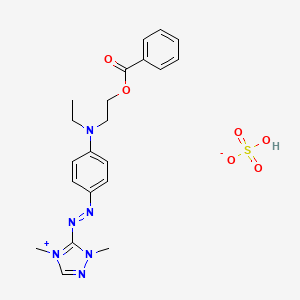
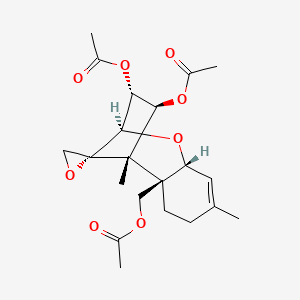
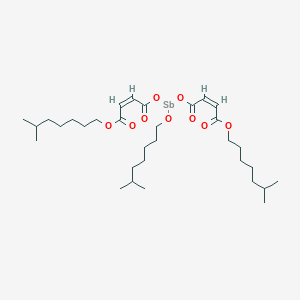
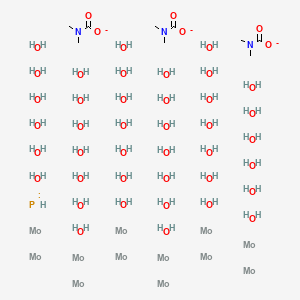
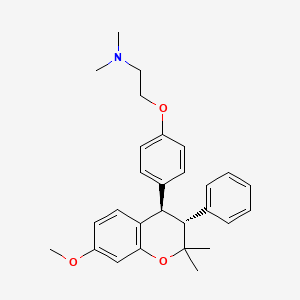
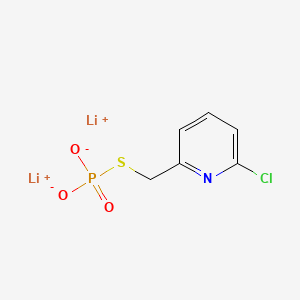
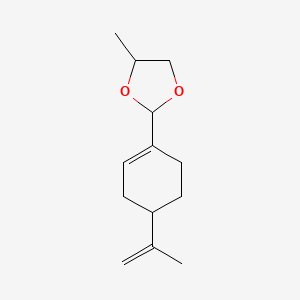
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
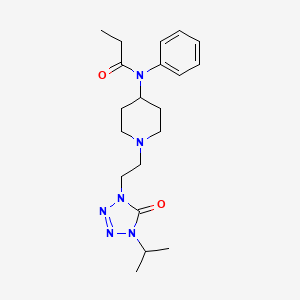
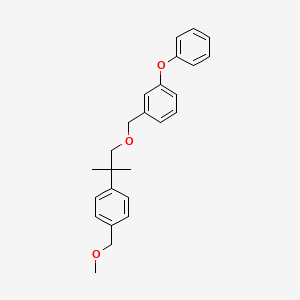
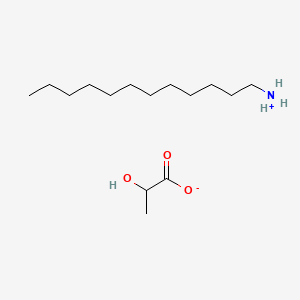
![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
